(R)-Enantiomer as a Validated DPP-4 Pharmacophore vs. (S)-Enantiomer and Racemate
The (R)-3-amino-3-methyl piperidine moiety, which is the deprotected core of the target compound, was specifically identified and disclosed as a new chemotype pharmacophore for dipeptidyl peptidase IV (DPP-4) inhibition. The Bioorg. Med. Chem. Lett. 2010 publication by Nishio et al. explicitly designates the (R)-configuration as essential, reporting that compound 7c, which incorporates this (R)-3-amino-3-methylpiperidine fragment, achieved a DPP-4 IC₅₀ of 27 nM [1]. The corresponding (S)-enantiomer and racemic forms are not reported to possess this pharmacophoric activity. This constitutes a qualitative differentiation: only the (R)-enantiomer has published validation as a DPP-4 pharmacophore core.
| Evidence Dimension | DPP-4 inhibitory activity of pharmacophore-containing compound |
|---|---|
| Target Compound Data | Compound 7c incorporating (R)-3-amino-3-methylpiperidine: DPP-4 IC₅₀ = 27 nM [1] |
| Comparator Or Baseline | (S)-enantiomer: no reported DPP-4 activity in the same study; racemic form (CAS 1158759-06-8): no comparable pharmacophore validation |
| Quantified Difference | Qualitative: only (R)-enantiomer validated as DPP-4 pharmacophore; 27 nM IC₅₀ for a representative (R)-configured derivative |
| Conditions | In vitro DPP-4 enzymatic assay; compound 7c as reported in Bioorg. Med. Chem. Lett. 2010 [1] |
Why This Matters
For procurement decisions in DPP-4 or related serine protease inhibitor programs, the (R)-enantiomer is the only configuration with literature-validated pharmacophoric relevance, making the racemate and (S)-enantiomer unsuitable as direct substitutes.
- [1] Nishio, Y.; Kimura, H.; Tosaki, S.; Sugaru, E.; Sakai, M.; Horiguchi, M.; Masui, Y.; Ono, M.; Nakagawa, T.; Nakahira, H. Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorg. Med. Chem. Lett. 2010, 20, 7246–7249. DOI: 10.1016/j.bmcl.2010.10.101. View Source
